Magnesium cumenesulphonate

Description

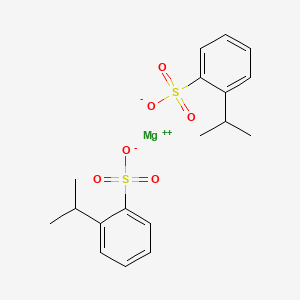

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

90959-88-9 |

|---|---|

Molecular Formula |

C18H22MgO6S2 |

Molecular Weight |

422.8 g/mol |

IUPAC Name |

magnesium;2-propan-2-ylbenzenesulfonate |

InChI |

InChI=1S/2C9H12O3S.Mg/c2*1-7(2)8-5-3-4-6-9(8)13(10,11)12;/h2*3-7H,1-2H3,(H,10,11,12);/q;;+2/p-2 |

InChI Key |

GUWGBQBVMXDDNK-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)[O-].CC(C)C1=CC=CC=C1S(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies of Magnesium Cumenesulphonate

Precursor Synthesis: Sulphonation of Cumene (B47948)

The foundational step in the synthesis of magnesium cumenesulphonate is the electrophilic aromatic substitution reaction known as sulphonation, where cumene reacts with a sulphonating agent to introduce a sulphonic acid group (-SO₃H) onto the aromatic ring.

The sulphonation of aromatic compounds like cumene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The electrophile in this reaction is typically sulfur trioxide (SO₃), or its protonated form, +SO₃H, when sulfuric acid is used. The reaction mechanism can be summarized in the following steps:

Formation of the Electrophile: In the presence of concentrated sulfuric acid, sulfur trioxide can be generated. With fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, a higher concentration of the electrophile is readily available. The electrophile can also be considered as the protonated form of sulfur trioxide. chemistrysteps.com

Electrophilic Attack: The π-electron system of the cumene ring acts as a nucleophile and attacks the electrophilic sulfur atom of the SO₃ molecule. This leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.

Deprotonation: A base in the reaction mixture, typically HSO₄⁻, removes a proton from the carbon atom bearing the -SO₃H group, restoring the aromaticity of the ring and forming cumenesulphonic acid.

The isopropyl group on the cumene ring is an ortho-, para-directing group due to its electron-donating inductive effect and hyperconjugation. However, due to the significant steric hindrance of the bulky isopropyl group, the para-substituted product is generally favored over the ortho-substituted product. chemistrysteps.com The sulphonation reaction is also reversible, and the position of the sulphonic acid group can be influenced by the reaction conditions. chemistrysteps.com

The yield and purity of cumenesulphonic acid are significantly influenced by various reaction parameters. Careful optimization of these parameters is crucial for an efficient industrial process. Key parameters include reaction temperature, reaction time, and the molar ratio of reactants.

One method for the synthesis of the sodium salt, which provides insight into the precursor synthesis, involves the following optimized parameters:

| Parameter | Value | Reference |

| Reaction Temperature | 100 - 110 °C | google.com |

| Reaction Time | 5 - 6 hours | google.com |

| Molar Ratio (Sulfuric Acid:Cumene) | 1:1.6 - 1:2.0 | google.com |

This interactive data table presents optimized parameters for the sulphonation of cumene with concentrated sulfuric acid, based on a method for producing the sodium salt.

Lowering the reaction temperature can improve the selectivity for the desired cumene product by minimizing the formation of by-products from undesirable side reactions, which often have higher activation energies. acs.org However, lower temperatures also lead to a lower conversion rate of the starting material. Therefore, a trade-off between selectivity and conversion must be considered. The use of excess benzene (B151609) is also a common strategy to keep the concentrations of cumene and the sulphonating agent low, which can further improve selectivity. acs.org

The choice of sulphonating agent has a significant impact on the reaction rate, yield, and the isomeric distribution of the resulting cumenesulphonic acid. The most common sulphonating agents are concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and sulfur trioxide (SO₃). researchgate.netnih.gov

The reactivity of these agents generally follows the order: SO₃ > oleum > concentrated H₂SO₄. A more reactive agent allows for faster reaction times and potentially lower reaction temperatures. However, highly reactive agents can also lead to the formation of undesired by-products, such as sulphones. researchgate.net

The distribution of ortho, meta, and para isomers is influenced by both the steric and electronic effects of the isopropyl group and the nature of the sulphonating agent. While the isopropyl group directs substitution to the ortho and para positions, the bulky nature of this group sterically hinders the ortho position, favoring the formation of the para-isomer. chemistrysteps.com

Studies on the sulphonation of toluene, a related alkylbenzene, provide insights into the effect of the sulphonating agent on isomer distribution. An increase in the reactivity of the sulphonating agent can lead to a change in the isomer distribution.

Isomer Distribution in the Sulphonation of Toluene with Different Sulphonating Agents

| Sulphonating Agent | Ortho (%) | Meta (%) | Para (%) |

| H₂SO₄ | 13 | 4 | 83 |

| ClSO₃H | 32 | 3 | 65 |

| SO₃ | 38 | 2 | 60 |

This interactive data table illustrates the effect of different sulphonating agents on the isomer distribution in the sulphonation of toluene. A similar trend, with a preference for the para isomer, is expected for cumene due to the steric hindrance of the isopropyl group. researchgate.net

Conversion to this compound: Neutralization and Salt Formation

Following the synthesis of cumenesulphonic acid, the next step is its conversion to the magnesium salt through a neutralization reaction with a magnesium base. This step is critical for obtaining the final product in a solid, stable form.

Magnesium hydroxide (B78521) is generally more soluble in water than magnesium oxide, which can lead to a faster and more efficient neutralization reaction. google.com The neutralization reaction with magnesium oxide can be slower because it first needs to hydrate (B1144303) to magnesium hydroxide. The reactivity of magnesium oxide can also depend on its physical properties, such as surface area and porosity, with "light" or "active" forms of magnesium oxide being more reactive. google.com

The neutralization reaction is typically carried out in an aqueous medium at a controlled pH, generally below 6, to ensure the dissolution of the magnesium compounds. google.com The reaction can be carried out at temperatures ranging from approximately 30 to 70°C. google.com

Comparison of Magnesium Bases for Neutralization

| Property | Magnesium Oxide (MgO) | Magnesium Hydroxide (Mg(OH)₂) |

| Reactivity | Generally lower, dependent on physical form | Generally higher |

| Solubility in Water | Relatively insoluble | More soluble than MgO |

| Neutralization Mechanism | Can be slower due to initial hydration step | Direct neutralization |

This interactive data table compares the properties of magnesium oxide and magnesium hydroxide as neutralizing agents for sulphonic acids.

Studies on the neutralization of acidic wastewater have shown that magnesium hydroxide can be a more effective neutralizing agent compared to magnesium oxide, with a more controlled and complete reaction.

The final step in the production of this compound is the crystallization of the salt from the reaction mixture. Controlling the crystallization process is essential for obtaining a product with the desired physical properties, such as crystal size, shape, and purity.

Common crystallization techniques for inorganic salts include cooling crystallization, where the temperature of a saturated solution is gradually lowered to induce crystal formation. uu.nl The rate of cooling can influence the size and number of crystals formed; rapid cooling tends to produce smaller and more numerous crystals, while slow cooling allows for the growth of larger, more well-defined crystals.

The solid-state form of the final product, including its crystal structure and potential for polymorphism (the ability of a solid material to exist in more than one form or crystal structure), is also a critical consideration. Different polymorphs can exhibit different physical properties, such as solubility and stability. nih.gov Techniques such as X-ray diffraction (XRD) can be used to characterize the crystal structure of the final product. uu.nl For magnesium methanesulfonate, a related compound, detailed crystallographic data has been obtained, revealing a specific hydrated crystal structure. researchgate.net

Factors that can influence the crystallization and solid-state form of this compound include:

Solvent: The choice of solvent can affect the solubility of the salt and the resulting crystal habit.

Temperature: The crystallization temperature and cooling profile are critical parameters.

Supersaturation: The degree of supersaturation of the solution will drive the nucleation and growth of crystals.

Impurities: The presence of impurities can inhibit or modify crystal growth.

By carefully controlling these parameters, it is possible to produce this compound with consistent and desirable solid-state properties.

Investigation of In-Situ Formation in Multi-Component Systems

The in-situ formation of magnesium compounds within multi-component systems is a subject of significant interest, particularly in fields like materials science and chemical processing. While direct studies on the in-situ formation of this compound are not extensively detailed in publicly available literature, the principles can be inferred from related processes involving other magnesium compounds.

In-situ synthesis involves the formation of the desired compound directly within a reaction matrix or a final product formulation. For this compound, this could theoretically be achieved by reacting a source of magnesium, such as magnesium oxide or magnesium hydroxide, with cumenesulphonic acid within a liquid system where the sulphonate is needed as a hydrotrope or process aid.

One analogous process is the in-situ formation of magnesium hydroxide crystals via membrane crystallization. mdpi.com In this method, an ion-exchange membrane separates a brine solution containing magnesium ions from a precipitating agent like sodium hydroxide. The membrane facilitates the transport of anions, allowing for a controlled reaction between hydroxide and magnesium ions at the membrane surface, leading to the formation of magnesium hydroxide precipitate. mdpi.com This controlled crystallization demonstrates a sophisticated method for in-situ product formation that could be conceptually adapted for other magnesium salts.

Another relevant area is the formation of inorganic particles in metallic alloys. For instance, studies have investigated the in-situ formation of magnesium oxide (MgO) and aluminum carbide (Al4C3) during the thixomolding of magnesium alloys in a carbon dioxide atmosphere. researchgate.net The formation mechanism involves the reaction of magnesium with gases bubbled through the molten alloy, demonstrating the synthesis of a magnesium compound within a complex, high-temperature multi-component system. researchgate.net

Purification and Isolation Techniques

The purity of this compound is critical for its performance in various applications. Several advanced techniques are employed to remove impurities and enhance the quality of the final product.

Solvent extraction, or liquid-liquid extraction, is a highly effective technique for the separation and purification of metal ions from aqueous solutions. cetjournal.itmdpi.com This method relies on the selective distribution of a target species between two immiscible liquid phases, typically an aqueous phase and an organic phase containing a specific extractant. cetjournal.it The technology is noted for its high recovery efficiency, selectivity, and relatively low energy consumption. cetjournal.it

In the context of magnesium compounds, solvent extraction is extensively studied for the selective removal of magnesium from brines and industrial process streams. nih.govsciencepublishinggroup.com Synergistic solvent extraction systems, which use a combination of extractants, have shown remarkable selectivity for magnesium. For example, a system containing a β-diketone and Cyanex 923 has been demonstrated to be highly selective for magnesium extraction over lithium, with separation factors (α) greater than 1,000. nih.govresearchgate.net

Research has quantified the effectiveness of various solvent systems for magnesium removal. A three-stage counter-current extraction using a combination of HPMBP (a β-diketone) and Cyanex 923 achieved 100% magnesium removal from a synthetic solution, with minimal co-extraction of other ions like lithium (0.6%). nih.govresearchgate.net Another extractant, Cyanex 272, has been shown to effectively separate magnesium from nickel, achieving a separation factor of over 200 at a pH of 5.5. sciencepublishinggroup.com A five-stage counter-current process using 0.5 M Cyanex 272 successfully removed over 99% of magnesium from a concentrated nickel solution. sciencepublishinggroup.com

| Extractant System | Target Separation | Achieved Removal Efficiency of Mg | Key Conditions | Reference |

|---|---|---|---|---|

| β-diketone (HPMBP) + Cyanex 923 | Mg from Li | 100% | 3-stage counter-current | nih.govresearchgate.net |

| Cyanex 272 (0.5 M) | Mg from Ni | >99% | 5-stage counter-current, pH 5.5 | sciencepublishinggroup.com |

| Versatic Acid 10 + D2EHPA | Mg from Li | 86-98% | - | nih.govresearchgate.net |

While chemical bleaching is not a standard purification method for this compound itself, magnesium compounds play a crucial role as alkalis and stabilizers in the hydrogen peroxide bleaching of mechanical and chemical wood pulps. researchgate.net This application is analogous to enhancing purity by removing colored impurities (lignin) from a raw material.

In pulp bleaching, magnesium hydroxide or magnesium oxide can be used as an alternative to sodium hydroxide. researchgate.net The use of magnesium-based alkalis offers several benefits, including higher pulp yield, improved brightness, and lower effluent biochemical oxygen demand (BOD) and chemical oxygen demand (COD). researchgate.net The magnesium ion helps to stabilize hydrogen peroxide against decomposition catalyzed by transition metals, thereby improving bleaching efficiency.

The effectiveness of magnesium hydroxide in bleaching is dependent on its purity. High-purity grades of magnesium hydroxide result in better brightness of the pulp compared to industrial grades, which may contain higher levels of transition metals that catalyze peroxide decomposition. researchgate.net

| Parameter | NaOH Alkali | MgO Alkali | Reference |

|---|---|---|---|

| Brightness (% ISO) | 76.8 | 76.4 | researchgate.net |

| BOD (mg/L) | 4320 | 1720 | researchgate.net |

| COD (mg/L) | 9800 | 4917 | researchgate.net |

| Dissolved Solids (g/L) | 15.5 | 6.63 | researchgate.net |

The synthesis of specialty chemicals often generates by-product streams that require treatment. Modern chemical processing emphasizes the recovery and recirculation of these by-products to improve economic viability and reduce environmental impact. In processes involving magnesium salts, by-product streams are often aqueous solutions containing magnesium sulfate (B86663) or other salts.

A key strategy for treating magnesium-containing wastewater is chemical precipitation. By adjusting the pH of acidic wastewater containing magnesium sulfate with an alkaline substance like calcium hydroxide, a slurry of magnesium hydroxide and calcium sulfate is formed. wipo.int This allows for the separation and recovery of magnesium.

Further processing can enhance resource utilization. For example, a combined stripping-adsorption process can be used to treat a by-product stream of magnesium-containing ammonium (B1175870) sulfate solution. mdpi.com In this process, ammonia (B1221849) is stripped from the solution and can be recovered to produce ammonium bicarbonate, which is then reused in the main process. The magnesium is precipitated and can be converted into valuable products like magnesium oxide. mdpi.com Such integrated approaches aim for a circular economy within the production process, potentially achieving zero wastewater discharge. wipo.int Adopting a product recycling strategy, such as seeded crystallization, can also improve the sedimentation and filterability properties of the recovered magnesium hydroxide. researchgate.net

Role of this compound as a Synthetic Intermediate

Organomagnesium compounds are exceptionally important in organic synthesis. libretexts.org While the most famous examples are Grignard reagents (RMgX), other organomagnesium compounds also serve as valuable synthetic intermediates. This compound, containing both a magnesium cation and an organic anion, has potential utility in synthesis, although it is less reactive than Grignard reagents.

The primary role of organomagnesium compounds is to provide a source of nucleophilic carbon atoms for the formation of new carbon-carbon bonds. libretexts.org For instance, Grignard reagents react with a wide variety of electrophiles, including carbonyl compounds (aldehydes, ketones, esters) to form alcohols, and epoxides to extend carbon chains. libretexts.org

While this compound does not function as a carbanion source in the same way, its magnesium component can act as a Lewis acid, potentially catalyzing certain organic reactions. The sulfonate group itself can be a leaving group in nucleophilic aromatic substitution reactions, although it is generally a poor one. The primary industrial application of this compound is as a hydrotrope, an agent that enhances the solubility of sparingly soluble organic compounds in water, rather than as a reactive intermediate in multi-step organic synthesis. Its role is more physical than chemical in these applications. However, the fundamental chemistry of organomagnesium compounds illustrates a rich field where magnesium plays a central role in facilitating chemical transformations. libretexts.org

Advanced Structural and Mechanistic Characterization

Spectroscopic Analysis for Molecular Structure Elucidation

To elucidate the molecular structure of Magnesium Cumenesulphonate, a suite of spectroscopic techniques would be required. Each method provides unique insights into the compound's chemical environment, functional groups, and molecular mass.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is fundamental for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify the types of protons and their connectivity. The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the isopropyl (cumene) group. The integration of these signals would confirm the ratio of these protons, while their splitting patterns (multiplicity) would reveal adjacent proton relationships.

¹³C NMR: This analysis would identify all unique carbon atoms in the molecule, including those in the aromatic ring, the isopropyl group, and the carbon atom directly attached to the sulfonate group.

²⁵Mg NMR: While less common due to the quadrupolar nature of the ²⁵Mg nucleus, this technique could provide information about the local chemical and electronic environment around the magnesium ion, including its coordination state. huji.ac.ilrsc.orgnorthwestern.edu

Currently, no published NMR spectra specifically for this compound are available.

Infrared and Raman Spectroscopies for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for the sulfonate group (SO₃⁻), typically strong bands in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹. Additionally, bands corresponding to the aromatic C-H and C=C stretching of the benzene ring, and the aliphatic C-H stretching of the isopropyl group would be expected.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. It would be useful for observing the vibrations of the carbon skeleton of the cumene (B47948) group and the symmetric vibrations of the sulfonate group.

No specific IR or Raman spectral data for this compound could be located.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization. nih.gov For this compound, which is a salt, techniques like Electrospray Ionization (ESI) would be suitable. The analysis would be expected to identify the cumenesulfonate anion. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments would induce fragmentation of the anion, likely involving the loss of the SO₃ group or cleavage of the isopropyl side chain, providing further structural confirmation.

Specific mass spectrometry data and fragmentation analysis for this compound are not available in the reviewed literature.

Solid-State Structural Analysis

The analysis of the solid-state properties of this compound would reveal information about its crystalline arrangement, thermal stability, and decomposition behavior.

X-ray Diffraction (XRD) for Crystalline Structure and Disorder

Powder X-ray Diffraction (PXRD) is the definitive method for analyzing the crystalline structure of a solid material. A PXRD pattern for this compound would consist of a series of diffraction peaks at specific angles. The positions and intensities of these peaks act as a unique "fingerprint" for its crystal lattice. Analysis of this data would determine the unit cell dimensions, space group, and the arrangement of the magnesium ions and cumenesulfonate anions in the crystal. researchgate.netarizona.edu It could also reveal the presence of any crystalline water (hydrates) or structural disorder.

No published XRD patterns or crystal structure data for this compound were found.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques are used to study the effect of heat on a material.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. researchgate.net A TGA curve for this compound would indicate its decomposition temperature. If the compound is a hydrate (B1144303), an initial mass loss corresponding to the loss of water molecules would be observed at lower temperatures. tno.nl

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. nih.govrsc.org A DSC thermogram can identify phase transitions such as melting, crystallization, and glass transitions. tainstruments.com For this compound, DSC would reveal its melting point and any other solid-state phase transitions, providing further insight into its thermal stability.

Specific TGA or DSC data for this compound is not available in the scientific literature.

Investigation of Polymorphism and Amorphous Forms

The ability of a compound to exist in more than one crystalline form is known as polymorphism, and these different forms are called polymorphs. An amorphous form, in contrast, lacks the long-range ordered structure of crystalline materials. While specific studies on the polymorphism and amorphous forms of this compound are not prevalent in publicly accessible literature, the principles of polymorphism are highly relevant to organic salts.

Polymorphism is a critical consideration in the pharmaceutical and materials science industries, as different polymorphs of a substance can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. researchgate.net For instance, metastable polymorphic forms are generally more soluble than their stable counterparts but may convert to the more stable form over time. researchgate.net

The potential for this compound to exhibit polymorphism stems from the flexibility in packing arrangements of the cumenesulphonate anions and the coordination spheres of the magnesium cations in the crystal lattice. Factors such as solvent of crystallization, temperature, and pressure can influence which polymorphic form is produced. For example, theoretical studies on anhydrous magnesium sulfate (B86663) (MgSO₄) have predicted the existence of multiple polymorphs under pressure, with transitions from known forms (α- and β-MgSO₄) to new, denser phases (δ- and ε-MgSO₄). materialsproject.org

Similarly, the generation of an amorphous form of this compound could be achieved through processes like milling or rapid precipitation. Mechanical stress from milling can introduce defects into the crystal lattice, eventually leading to a collapse of the crystalline order and the formation of an amorphous solid. nih.gov Amorphous forms typically have higher solubility and dissolution rates compared to their crystalline counterparts due to their higher free energy.

Mechanistic Studies of Chemical Interactions

Analysis of Coordination Chemistry of the Magnesium Ion

The chemical behavior of this compound in solution and in its solid state is fundamentally governed by the coordination chemistry of the magnesium ion (Mg²⁺). The Mg²⁺ ion, an alkaline earth metal cation, characteristically acts as a Lewis acid, accepting electron pairs from ligands to form coordination complexes.

Computational and database studies consistently show that Mg²⁺ has a strong preference for a six-coordinate, octahedral geometry. researchgate.netnih.gov This coordination sphere is typically occupied by oxygen-donor ligands, which in the case of this compound in an aqueous environment, would be water molecules and the oxygen atoms of the sulfonate group.

The interaction between Mg²⁺ and its ligands is primarily electrostatic. In aqueous solution, the magnesium ion exists as the hexaaquo magnesium ion, [Mg(H₂O)₆]²⁺, a highly stable complex. The cumenesulphonate anion can interact with this complex in several ways:

Outer-Sphere Coordination: The cumenesulphonate anion may be located in the second coordination shell, interacting with the primary hydration shell of the Mg²⁺ ion through hydrogen bonds without displacing any water molecules. nih.gov

Inner-Sphere Coordination: One or more water molecules in the primary coordination sphere can be displaced by the sulfonate group. The sulfonate group (R-SO₃⁻) has three oxygen atoms and can act as a monodentate or, less commonly, a bidentate ligand. Given the strong hydration tendency of Mg²⁺, it is most likely that the cumenesulphonate anion would coordinate in a monodentate fashion through one of its sulfonate oxygen atoms.

Studies on other magnesium salts and sulfonate-containing ligands support this model. For example, research on magnesium complexes with sulfonyl-containing anions in ionic liquids indicates that the coordination environment significantly impacts the electrochemical behavior of the magnesium ion. rsc.orgresearchgate.net The balance between direct ion coordination and solvation by other molecules is a key determinant of the system's properties. rsc.org

Table 1: Typical Coordination Characteristics of the Magnesium Ion (Mg²⁺)

| Characteristic | Description | Primary Reference |

|---|---|---|

| Preferred Coordination Number | 6 | researchgate.net |

| Typical Geometry | Octahedral | nih.gov |

| Ligand Type | Primarily hard donors, especially oxygen (e.g., water, carboxylates, sulfonates) | nih.gov |

| Bonding Nature | Predominantly electrostatic (ionic) | rsc.org |

| Hydration | Forms a stable hexaaquo complex, [Mg(H₂O)₆]²⁺, in aqueous solutions | nih.gov |

Interfacial Phenomena and Adsorption Mechanisms

This compound is classified as a hydrotrope, a type of amphiphilic compound that enhances the solubility of poorly soluble substances in water. wikipedia.org Unlike typical surfactants, the hydrophobic part of a hydrotrope (the cumene group) is generally too small to cause the spontaneous self-aggregation into micelles. wikipedia.org However, they are surface-active and can adsorb at interfaces, such as the air-water or solid-liquid interface.

The adsorption mechanism is driven by the amphiphilic nature of the cumenesulphonate anion. The hydrophilic sulfonate group (-SO₃⁻) has a strong affinity for the aqueous phase, while the hydrophobic isopropylbenzene (cumene) group is repelled by water. At a solid-liquid interface, the anion orients itself based on the polarity of the surface. On a hydrophobic surface, the cumene tail would adsorb onto the surface, exposing the sulfonate head to the water. Conversely, on a hydrophilic surface, the sulfonate group may interact with the surface, with the hydrophobic tail oriented towards the solution.

This adsorption at the interface reduces the interfacial tension. biointerfaceresearch.com The mechanism of action for hydrotropes is distinct from micellar solubilization; instead, it is thought to involve a cooperative aggregation process or changes in the solvent structure. wikipedia.org The adsorption behavior of such molecules can sometimes be described by classical models like the Langmuir isotherm, which relates the coverage of molecules on a surface to their concentration in the solution. bioengineer.org

Table 2: Comparison of Interfacial Behavior: Hydrotropes vs. Surfactants

| Property | Hydrotropes (e.g., this compound) | Surfactants (e.g., Sodium Dodecyl Sulfate) |

|---|---|---|

| Self-Aggregation | Step-wise aggregation or no aggregation; no sharp critical concentration. wikipedia.org | Spontaneous aggregation into micelles above a critical micelle concentration (CMC). |

| Hydrophobic Part | Short and bulky aromatic or aliphatic group. wikipedia.org | Typically a long aliphatic chain. |

| Surface Adsorption | Adsorb at interfaces to reduce interfacial tension. biointerfaceresearch.com | Form a distinct adsorbed layer or self-assembled structures at interfaces. nih.gov |

| Solubilization Mechanism | Non-micellar; may involve changes in solvent structure or weak cooperative aggregation. wikipedia.org | Partitioning of solute into the hydrophobic core of micelles. |

Reaction Mechanisms of Organic Sulphonates with Metal Oxides

The interaction between organic sulphonates, such as cumenesulphonate, and metal oxide surfaces is a critical aspect of their application in areas like corrosion inhibition, lubrication, and surface modification. The primary mechanism is typically an acid-base reaction between the acidic sulphonic acid group and the metal oxide surface.

Metal oxide surfaces in aqueous environments are generally covered with hydroxyl groups (-OH). The acidity of the organic sulphonate allows it to react with these surface groups. The proposed mechanism involves the sulphonate group anchoring to the metal oxide surface, which can occur through different binding modes:

Monodentate: One of the sulfonate oxygen atoms binds to a metal site on the surface.

Bidentate: Two sulfonate oxygen atoms bind to one or two metal sites.

Tridentate: All three sulfonate oxygen atoms coordinate with surface metal sites.

A study investigating the formation of monolayers of long-chain aliphatic acids on various metal oxide surfaces found that sulphonic acids readily form films. biointerfaceresearch.com The stability of these films, however, depends on the nature of the metal oxide. The interaction is influenced by the number of hydroxyl groups on the metal oxide surface, which can act as anchoring sites for the acid. biointerfaceresearch.com The acidity of the organic molecule plays a role, with more acidic compounds like sulfonic acids reacting more readily with a wider range of metal oxides compared to less acidic molecules like carboxylic acids. biointerfaceresearch.com

In some cases, particularly with sulfated metal oxides, redox mechanisms can also occur. Electron-deficient species on the surface, such as pyrosulfates, can act as redox-active moieties, participating in electron transfer reactions with adsorbed organic molecules. rsc.orgwikipedia.org

Table 3: Factors Influencing the Reaction of Organic Sulphonates with Metal Oxides

| Factor | Influence on Reaction Mechanism | Primary Reference |

|---|---|---|

| Acidity of Sulphonate (pKa) | Higher acidity facilitates the initial acid-base reaction with the surface, enabling film formation on a wider range of oxides. | biointerfaceresearch.com |

| Metal Oxide Composition | The type of metal (e.g., Al, Ti, Fe) influences the reactivity and stability of the resulting organic film. | biointerfaceresearch.com |

| Surface Hydroxyl Content | Hydroxyl groups can serve as primary anchoring sites for the sulphonate head group. | biointerfaceresearch.com |

| Coordination Geometry | The sulphonate can bind in mono-, bi-, or tridentate fashion, affecting the packing and stability of the adsorbed layer. | biointerfaceresearch.com |

| Redox Potential of Surface | Electron-deficient sites on some metal oxides can induce redox reactions with the adsorbate. | rsc.orgwikipedia.org |

Solution Chemistry and Interfacial Phenomena

Hydrotropic Behavior and Solubilization Mechanisms

Magnesium cumenesulphonate is classified as a hydrotrope, an amphiphilic compound that, at high concentrations, enhances the aqueous solubility of poorly soluble organic substances. The mechanism of hydrotropy is distinct from that of classical surfactants. It is understood to involve a cooperative association between the hydrotrope and the solute molecules. researchgate.net Hydrophobic interactions are considered a primary driving force, where the non-polar parts of the hydrotrope molecules (the cumene (B47948) group) interact with the insoluble solute, while the polar sulfonate groups maintain interaction with the aqueous bulk, effectively chaperoning the solute into the solution. whiterose.ac.uknih.gov This process typically begins above a specific concentration known as the Minimum Hydrotrope Concentration (MHC). researchgate.netresearchgate.net

The primary function of a hydrotrope is to increase the aqueous solubility of substances that are otherwise poorly soluble. This capacity can be quantified by measuring the solubility of a specific sparingly soluble organic compound in aqueous solutions containing increasing concentrations of this compound. A sharp increase in the compound's solubility is typically observed once the this compound concentration surpasses its MHC. researchgate.net

While extensive quantitative data specifically for this compound is not widely published, the table below serves as an illustrative example of how the solubilization capacity for a hypothetical sparingly soluble drug might be presented. The "Solubility Enhancement Factor" is calculated as the ratio of the solubility in the hydrotrope solution to the intrinsic aqueous solubility.

Illustrative Solubilization Capacity of this compound

| Concentration of this compound (mol/L) | Solubility of Hypothetical Drug (g/L) | Solubility Enhancement Factor |

|---|---|---|

| 0.0 (Intrinsic Solubility) | 0.05 | 1 |

| 0.2 | 0.15 | 3 |

| 0.4 | 0.80 | 16 |

| 0.6 | 2.50 | 50 |

| 0.8 | 5.75 | 115 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the typical relationship between hydrotrope concentration and solubility enhancement.

The efficiency of hydrotropes can be significantly affected by the presence of electrolytes and other co-solutes. For this compound, the magnesium ion (Mg²⁺) is an intrinsic component and, as a divalent cation, plays a crucial role in its aggregation behavior. mdpi.com

The process of hydrotropic solubilization is governed by thermodynamic principles. Studies on the closely related sodium cumenesulfonate show that the self-aggregation process is thermodynamically favored. researchgate.netresearchgate.net The key thermodynamic parameters provide insight into the spontaneity and driving forces of this phenomenon.

Gibbs Free Energy (ΔG) : The negative value of ΔG for the aggregation process indicates its spontaneity. Studies show that ΔG tends to decrease (become more negative) with an increase in temperature, suggesting the process becomes more favorable at higher temperatures. researchgate.net

Enthalpy (ΔH) : The enthalpy change for hydrotrope aggregation is often found to be exothermic (negative ΔH), indicating that the process releases heat. researchgate.net

Kinetically, the solubilization process is generally rapid once the hydrotrope concentration is above the MHC, as the formation of hydrotrope-solute aggregates is a spontaneous self-assembly process.

Self-Assembly and Aggregation Properties in Aqueous Systems

Unlike conventional surfactants that form well-defined micelles, hydrotropes like this compound exhibit a more gradual, stepwise self-aggregation. researchgate.net These aggregates are often described as smaller, less-ordered, and more dynamic structures than classical micelles. The aggregation is driven by the need to minimize the unfavorable contact between the hydrophobic cumene groups and water. researchgate.net

The concept of a sharp Critical Micelle Concentration (CMC), a hallmark of traditional surfactants, is not strictly applicable to hydrotropes. researchgate.netwikipedia.org Instead, the onset of aggregation and the subsequent increase in solubilizing power occur over a broader concentration range, characterized by the Minimum Hydrotrope Concentration (MHC). researchgate.net

For this compound, the presence of the divalent Mg²⁺ cation is expected to promote aggregation more effectively than a monovalent cation like Na⁺. In studies with similar anionic sulfonate surfactants, divalent cations have been shown to significantly lower the concentration required for micelle formation. mdpi.com This is due to the divalent cation's superior ability to shield the electrostatic repulsion between the anionic sulfonate headgroups, thereby facilitating closer packing and aggregation at a lower concentration. Therefore, it can be inferred that the MHC of this compound is likely lower than that of sodium cumenesulfonate.

The formation of distinct aggregate morphologies, such as spheres or rods, and transitions between them are phenomena characteristic of long-chain surfactants that form well-defined micellar structures. These transitions are governed by factors like surfactant concentration, temperature, and electrolyte concentration, which alter the packing parameter of the surfactant molecules.

However, this concept is generally not applied to hydrotropes like this compound. The aggregates formed by hydrotropes are typically small and lack the necessary structural organization and size to undergo distinct morphological transitions like a sphere-to-rod transition. whiterose.ac.uk Their primary function is to create localized hydrophobic environments to solubilize solutes, rather than forming large, ordered structures.

Mixed Micellar Systems: Interactions with Other Surfactants and Hydrotropes

This compound plays a significant role in the behavior of mixed micellar systems, particularly those containing both anionic and non-ionic surfactants. Its influence stems from the distinct actions of both the magnesium cation (Mg²⁺) and the cumenesulphonate anion.

In systems containing a mixture of anionic and non-ionic surfactants, the formation of mixed micelles is a spontaneous process driven by the reduction of free energy. The incorporation of non-ionic surfactants into the structure of anionic micelles reduces the electrostatic repulsion between the charged head groups of the anionic surfactant molecules. mdpi.com This lessening of repulsion allows for more compact packing and a lower critical micelle concentration (CMC) compared to the pure anionic surfactant.

The introduction of this compound into such a system profoundly enhances these effects. The divalent magnesium cations (Mg²⁺) are significantly more effective at shielding the negative charges of the anionic surfactant head groups than monovalent cations like sodium (Na⁺). mdpi.com This superior charge-shielding capability drastically reduces the electrostatic repulsion within the micellar surface, creating highly favorable conditions for the incorporation of more surfactant molecules and promoting the growth of larger, non-spherical micellar structures. mdpi.com

Rheological and Colloidal Properties of Solutions

Viscosity Modification in Concentrated Formulations

This compound is a highly efficient viscosity modifier in concentrated surfactant formulations. The mechanism is primarily driven by the effect of the magnesium electrolyte on the size and shape of surfactant micelles. In a typical surfactant solution above its CMC, micelles are small and spherical, resulting in a low-viscosity, water-like solution.

The addition of an electrolyte like this compound initiates a significant rheological change. The Mg²⁺ ions effectively neutralize the charge on the surface of anionic micelles, reducing electrostatic repulsion between the surfactant head groups. mdpi.com This reduction allows the micelles to grow and change shape, transitioning from small spheres into large, flexible, cylindrical or "worm-like" micelles. This sphere-to-rod transition is a key factor in viscosity building. As the concentration of the electrolyte increases, these worm-like micelles can grow long enough to overlap and entangle, forming a transient network that dramatically increases the solution's viscosity and imparts viscoelastic properties. mdpi.com

Magnesium ions are notably more efficient in this role than monovalent ions. Due to their double charge, a lower concentration of Mg²⁺ is required to achieve the same degree of charge shielding and micellar growth as a higher concentration of a monovalent ion like Na⁺. mdpi.com This makes this compound a preferred choice for formulating highly viscous products at lower salt concentrations. mdpi.com Furthermore, in mixed systems with non-ionic surfactants, magnesium ions can dehydrate the polyoxyethylene chains, reducing steric hindrance and further promoting the structural changes that lead to viscosity enhancement. mdpi.com

Table 1: Effect of Cation Type on Viscosity Modification This is an interactive table based on described principles.

| Property | System with Sodium Salt (e.g., NaCl) | System with Magnesium Salt (e.g., MgCl₂) |

| Cation Charge | +1 | +2 |

| Efficiency | Lower | Higher |

| Concentration Needed for Target Viscosity | Higher | Lower |

| Primary Mechanism | Electrostatic charge shielding | Enhanced electrostatic charge shielding |

| Micellar Shape Transition | Promotes sphere-to-rod transition | More efficiently promotes sphere-to-rod transition |

Cloud Point Depression Mechanisms and Applications

While the term "cloud point depression" is sometimes used, hydrotropes like cumenesulphonate, especially in combination with certain electrolytes, typically function to elevate the cloud point of non-ionic surfactant solutions. The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as the surfactant's solubility decreases and it separates into a surfactant-rich phase. Raising the cloud point is desirable in many applications to ensure product clarity and stability over a wider temperature range.

This compound increases the cloud point of non-ionic surfactant formulations through a dual mechanism:

Hydrotropic Solubilization : The cumenesulphonate anion acts as a hydrotrope, increasing the solubility of the non-ionic surfactant molecules in the aqueous phase. atamankimya.comatamanchemicals.com This enhanced solubility means that a higher temperature is required to induce the phase separation that defines the cloud point.

Cation-Ether Complexation : Certain cations can interact with the polyoxyethylene chains of non-ionic surfactants. Research has shown that magnesium ions (Mg²⁺) can form complexes with the ether linkages in these chains. nih.gov This interaction increases the hydration and, therefore, the hydrophilicity of the surfactant molecule, making it more soluble in water and thus raising its cloud point. This contrasts with the "salting out" effect seen with some other electrolytes, which compete for water of hydration and lower the cloud point. researchgate.net

In practical applications, the use of this compound allows for the creation of clear, stable liquid formulations at higher temperatures than would be possible without it. This is critical in products like liquid detergents and industrial cleaners that may be stored or used in varying temperature conditions. wikipedia.org

Foam Modulation and Stability in Aqueous Dispersions

The influence of this compound on foam is complex, acting as a modulator that can either enhance or reduce foam stability depending on the specific conditions and concentrations. This dual role is primarily attributed to the strong interactions of the divalent magnesium ion at the air-water interface.

On one hand, magnesium ions can enhance foam stability. By binding strongly to anionic surfactant molecules at the bubble interface, Mg²⁺ increases the packing density of the surfactant film. This leads to a reduction in surface tension and an increase in the film's strength and bulk phase viscosity, which collectively contribute to more stable foam with smaller, more uniform bubbles. acs.org At lower ionic strengths, foam films stabilized with magnesium ions have been observed to be more stable than those without. nih.gov

On the other hand, this compound can also act as a foam depressant or destabilizer, particularly in systems where foam films become very thin. The strong, specific adsorption of Mg²⁺ onto the surfactant layers of a thin liquid film can lead to direct interfacial adhesion, causing the film to rupture and the foam to collapse rapidly. acs.org This effect is more pronounced compared to monovalent ions. Some studies have noted that formulations containing magnesium chloride exhibit lower foam volumes compared to equivalent systems with sodium chloride. mdpi.com

This modulating behavior allows formulators to fine-tune the foaming properties of a product. It can be used to create products with initially high foam that breaks quickly upon dilution or mechanical action, which is desirable in applications like automatic dishwashing or clean-in-place (CIP) systems.

Table 2: Modulating Effects of Magnesium Ions on Foam Properties This is an interactive table summarizing research findings.

| Foam Property | Influencing Factor | Observed Effect with Magnesium Ions |

| Initial Foamability | Surfactant adsorption & packing at interface | Enhanced foaming ability due to increased adsorption and reduced surface tension. acs.org |

| Foam Stability (Thick Films) | Film strength & bulk viscosity | Improved stability due to stronger films and higher viscosity. acs.org |

| Foam Stability (Thin Films) | Interfacial forces | Destabilization and rapid collapse due to specific Mg²⁺ adsorption and interfacial adhesion. acs.org |

| Foam Volume | Overall system composition | Can be lower compared to systems with monovalent ions like sodium. mdpi.com |

Applications in Advanced Materials and Chemical Processes

Corrosion Inhibition Studies

The performance of magnesium cumenesulphonate as a corrosion inhibitor is attributed to its ability to form protective films on metal surfaces and neutralize corrosive acidic species.

The anti-corrosion mechanism of magnesium sulfonates, including this compound, is multifaceted and depends on the operational environment.

In high-temperature applications, such as in power plant boilers or engines running on heavy fuel oil, magnesium sulfonate acts as a potent corrosion inhibitor by chemically modifying corrosive agents. Vanadium and sodium compounds present in fuel ash can form low-melting-point eutectics, such as sodium vanadates (e.g., Na₄V₂O₇), which create a molten, corrosive flux on metal surfaces. Magnesium sulfonate additives combat this by reacting with these compounds to form stable, high-melting-point species like magnesium vanadate (B1173111) (Mg₃(VO₄)₂) and sodium vanadate (Na₃VO₄), which have melting points of 1074°C and 850°C, respectively. researchgate.net This process prevents the formation of the sticky, corrosive molten phase, thus protecting the underlying metal from hot corrosion. researchgate.netscispace.com

In lower-temperature systems, such as in lubricating oils, the mechanism is different. The sulfonate molecule consists of a hydrophilic (polar) head and a hydrophobic (non-polar) tail. This structure allows it to adsorb onto metal surfaces, forming a dense, protective film that acts as a barrier to moisture and corrosive elements. minglanchem.comnitk.ac.in Furthermore, overbased magnesium sulfonates contain a colloidal carbonate core that provides alkalinity, enabling them to neutralize acidic byproducts of combustion and oil oxidation that would otherwise be highly corrosive to engine parts. timabmagnesium.comgoogle.com

Magnesium sulfonates exhibit distinct advantages and differences when compared to other commonly used metal sulfonates, primarily those based on calcium and barium.

Ash Content: A significant advantage of magnesium sulfonates is their lower contribution to sulfated ash upon combustion compared to their calcium sulfonate counterparts. kimestech.commade-in-china.com This is a critical factor in modern engine oil formulations designed for vehicles equipped with exhaust after-treatment systems like diesel particulate filters (DPFs), where low ash content is required to prevent clogging and maintain efficiency. made-in-china.com

Rust and Corrosion Inhibition: While both calcium and magnesium sulfonates provide good rust prevention, magnesium sulfonates are noted for their excellent performance in this area. made-in-china.comcn-lubricantadditive.com Barium sulfonates historically offered superior rust inhibition but are now used less frequently due to the toxicity of barium metal. made-in-china.com

Detergency and Dispersancy: All overbased metal sulfonates function as detergents, keeping engine components clean. Magnesium sulfonates perform this function effectively. minglanchem.com

Low-Speed Pre-Ignition (LSPI): In modern turbocharged gasoline direct-injection (GDI) engines, lubricants containing calcium-based detergents have been linked to an increased frequency of LSPI, a destructive combustion phenomenon. Formulations using magnesium-based detergents, such as magnesium sulfonate, have been shown to significantly reduce the occurrence of LSPI. justia.com

The selection of a specific metal sulfonate depends on the intended application, with magnesium sulfonate being a preferred choice for low-ash and LSPI-sensitive lubricant formulations.

Dispersants: While magnesium sulfonate provides detergency, it works in concert with ashless dispersants to manage sludge and suspend soot particles, keeping them from agglomerating and depositing on surfaces. made-in-china.com

Anti-Wear Additives: It is formulated with anti-wear agents like Zinc Dialkyldithiophosphate (ZDDP). The sulfonate helps keep surfaces clean, allowing the ZDDP to form its protective anti-wear film more effectively. made-in-china.com

Friction Modifiers: A notable synergistic effect is observed with molybdenum-based friction modifiers. Lubricant compositions containing overbased magnesium sulfonates and molybdenum dithiocarbamates exhibit excellent low-friction characteristics, which reduces wear and can help mitigate surface fatigue that may lead to corrosion. justia.com

This collaborative function ensures that the final formulation delivers robust protection against corrosion, wear, and deposit formation simultaneously.

Lubricant and Fuel Additive Formulations

This compound is a key component in advanced lubricant and fuel additive packages, where it serves primarily as a detergent and an acid neutralizer.

The primary role of overbased magnesium sulfonate in lubricant and fuel formulations is to neutralize harmful acids generated during operation. These acids stem from the combustion of fuel (forming sulfuric and nitric acids) and the oxidation of the lubricant base oil. If left unneutralized, these acids cause significant corrosion of engine components. minglanchem.comgoogle.com

The acid neutralization capacity is quantified by the Total Base Number (TBN), measured in mg of KOH per gram of the additive (ASTM D2896). Overbased magnesium sulfonates are engineered to have a high TBN by incorporating a colloidal dispersion of magnesium carbonate (MgCO₃) within the sulfonate micellar structure. This creates a reserve of basicity that is readily available to neutralize acids. timabmagnesium.com Commercial grades of overbased magnesium sulfonates are available with a range of TBN values, typically from 400 to as high as 600, to meet the demands of various applications, from passenger car motor oils to marine cylinder lubricants. cn-lubricantadditive.comcn-lubricantadditive.comcn-lubricantadditive.com

| Product Type | Typical TBN (mg KOH/g) | Primary Function | Common Application |

|---|---|---|---|

| Overbased Magnesium Sulfonate | 400 | Acid Neutralization, Detergency, Rust Inhibition | High-grade engine oils (PCMO, HDEO) made-in-china.comcn-lubricantadditive.com |

| Super Overbased Magnesium Sulfonate | 600 | High Acid Neutralization, Vanadium Corrosion Inhibition | Marine cylinder oils, Heavy fuel oil additive cn-lubricantadditive.comcn-lubricantadditive.com |

In addition to its primary functions, magnesium sulfonate contributes to the anti-wear and friction reduction properties of lubricants. The compound forms protective films on metal surfaces, which act as a barrier to prevent direct metal-to-metal contact under boundary lubrication conditions. minglanchem.com

Research has shown that these additives can generate protective tribofilms with a hardness gradient ranging from 2 GPa to 18 GPa, providing ceramic-like protection without being brittle. lubricatin.com In specialized testing, formulations containing magnesium sulfonate have demonstrated a significant reduction in boundary friction by as much as 53% at 300°C. lubricatin.com This film-forming capability is also associated with the formation of protective MgO nano-coatings on steel surfaces, which further enhances wear resistance. lubricatin.com

The anti-wear and friction reduction capabilities are often enhanced through synergy with other additives, particularly molybdenum-based compounds, which are known friction modifiers. justia.com

Impact on Emission Profiles and Fuel Efficiency Enhancement

This compound belongs to the broader class of organometallic magnesium sulfonate compounds, which are utilized as additives in fuels and engine lubricants to enhance performance and mitigate environmental impact. cleanboost.comatamanchemicals.com While research specifically isolating this compound is limited, the functions of magnesium sulfonates as a chemical group are well-documented. Their primary roles include acting as detergents, acid neutralizers, and combustion modifiers, which collectively contribute to improved emission profiles and fuel efficiency. cn-lubricantadditive.comgoodway.co.inlubricatin.com

As detergents, magnesium sulfonates help maintain engine cleanliness by preventing the formation of deposits, sludge, and varnish on critical engine components like injectors and pistons. goodway.co.in This cleaning action ensures optimal fuel atomization and combustion, which is crucial for engine efficiency and reducing unburnt hydrocarbon emissions. atamanchemicals.com

Furthermore, these additives possess a high Total Base Number (TBN), signifying their capacity to neutralize acidic byproducts generated during fuel combustion, such as sulfuric acid. lubricatin.com By neutralizing these corrosive acids, magnesium sulfonates protect engine components from wear and corrosion, extending engine life and maintaining performance. lubricatin.com

In terms of emissions, magnesium sulfonates contribute to the reduction of particulate matter (soot) and smoke. atamanchemicals.com They modify the combustion process to promote a more complete burn of the fuel, minimizing the formation of soot particles. atamanchemicals.com Certain over-based magnesium sulfonates are also employed as vanadium inhibitors in heavy fuel oils, where they form high-melting-point compounds with vanadium during combustion. cn-lubricantadditive.com This action prevents the formation of corrosive vanadium compounds and reduces the formation of sulfur trioxide, a precursor to acid rain. atamanchemicals.com These combined effects—cleaner engines, neutralized acids, and improved combustion—lead to more efficient fuel utilization and a reduction in harmful tailpipe emissions. cleanboost.com

Table 1: Functions of Magnesium Sulfonate Additives in Fuel and Lubricants

| Function | Mechanism of Action | Impact on Efficiency and Emissions |

|---|---|---|

| Detergency | Prevents and removes deposits (sludge, varnish) from engine components. goodway.co.in | Ensures proper fuel atomization and combustion, leading to improved fuel economy and reduced hydrocarbon emissions. atamanchemicals.com |

| Acid Neutralization | Neutralizes acidic byproducts of combustion (e.g., sulfuric acid), indicated by a high TBN. lubricatin.com | Prevents engine corrosion and wear, maintaining optimal engine performance and efficiency over time. lubricatin.com |

| Combustion Modification | Promotes more complete fuel combustion. atamanchemicals.com | Reduces the formation of soot and smoke (particulate matter). atamanchemicals.com |

| Corrosion Inhibition | Forms protective films and neutralizes corrosive acids. atamanchemicals.com | Extends engine life and reliability, contributing to sustained fuel efficiency. lubricatin.com |

| Vanadium Scavenging | Reacts with vanadium in heavy fuel oil to form inert, high-melting-point compounds. cn-lubricantadditive.com | Prevents high-temperature corrosion of turbine blades and reduces sulfur trioxide emissions. atamanchemicals.com |

Role in Enhanced Oil Recovery (EOR) Processes

In chemical Enhanced Oil Recovery (EOR), the primary objective is to mobilize residual oil trapped in reservoir rock pores by capillary forces. This compound can play a crucial role in this process, primarily due to the distinct functions of its constituent ions: the magnesium cation (Mg²⁺) and the cumenesulphonate anion. The cumenesulphonate component acts as a hydrotrope, while the magnesium ion influences brine-surfactant-rock interactions.

The fundamental mechanism of chemical EOR is the reduction of interfacial tension (IFT) between the trapped oil and the injection fluid (water or brine). researchgate.net This is typically achieved by introducing a primary surfactant, such as a petroleum sulfonate, into the injection fluid. onepetro.org These surfactants adsorb at the oil-water interface, drastically lowering the IFT and reducing the capillary forces that trap the oil. researchgate.net

Wettability describes the preference of a solid surface (the reservoir rock) to be in contact with one fluid rather than another. Many oil reservoirs are initially water-wet, but can become oil-wet over time as crude oil components adsorb onto the rock surface. In an oil-wet reservoir, oil clings to the rock surfaces, making it difficult for water to displace it.

Surfactant flooding aims to alter the wettability of the reservoir rock from oil-wet back to a more water-wet or intermediate-wet state. tridentenergyintl.com When the surfactant solution flows through the porous media, the surfactant molecules can desorb the adhered oil from the rock surface and form a new layer that makes the surface more amenable to water. This change allows the injection water to more effectively "strip" the oil from the rock and push it toward the production well. The stability of the surfactant solution, enhanced by the presence of a hydrotrope like cumenesulphonate, is essential for this process to occur efficiently throughout the reservoir.

Displacement efficiency in EOR is not only dependent on reducing capillary forces but also on controlling the mobility of the injected fluid. If the injection fluid is much less viscous than the oil, it can "finger" through the oil, bypassing large quantities of it and leading to poor sweep efficiency.

Applications in Biomass Conversion and Biofuel Production

Lignocellulosic biomass, derived from sources like wood and agricultural residues, is a key feedstock for producing biofuels and biochemicals. However, its rigid structure, composed mainly of cellulose (B213188), hemicellulose, and lignin (B12514952), makes it resistant to enzymatic breakdown. rsc.org Lignin, in particular, forms a protective barrier around the cellulose fibers, hindering enzyme access. nih.gov

Hydrotropic pretreatment is an effective method to overcome this recalcitrance by selectively removing lignin (delignification). rsc.org Hydrotropes, such as this compound, are amphiphilic compounds that can significantly increase the solubility of hydrophobic substances like lignin in aqueous solutions. rsc.org The cumenesulphonate anion is the active hydrotropic agent. During pretreatment, a concentrated aqueous solution of the hydrotrope is used to solubilize the lignin from the biomass matrix, leaving behind a cellulose-rich solid residue. This process breaks down the lignocellulosic structure, making the cellulose more accessible for subsequent enzymatic hydrolysis, where enzymes convert it into fermentable sugars for biofuel production.

One of the major advantages of hydrotropic pretreatment is that it can be performed under milder conditions than many other pretreatment methods. Furthermore, the hydrotrope and the extracted lignin can often be recovered by diluting the solution with water, causing the lignin to precipitate. rsc.org This allows for the recycling of the hydrotrope and the potential valorization of the recovered lignin into other valuable products, improving the economic viability of the biorefinery process. While many studies have focused on sodium-based hydrotropes, magnesium salts are also utilized in biomass processing, for instance, magnesium chloride has been studied as an additive in hydrothermal carbonization to improve the energy content of the resulting solid fuel. mdpi.com

Table 2: Delignification Efficiency of Hydrotropic Pretreatment on Various Biomass Types

| Biomass Type | Pretreatment Agent | Temperature (°C) | Lignin Removal (%) | Reference |

|---|---|---|---|---|

| Poplar | p-Toluenesulfonic acid | 80 | ~90 | rsc.org |

| Eucalyptus | Sodium Xylenesulfonate | 140 | ~85 | rsc.org |

| Corn Stover | Molten Salt Hydrates (e.g., ZnCl₂) | 100-150 | >80 | nih.gov |

| Rice Straw | Ionic Liquid ([C₂mim]Cl) + K₂CO₃ | 110 | 93.7 | nih.gov |

Note: This table provides examples of delignification using various hydrotropic or salt-based systems to illustrate the general effectiveness of such pretreatments. Data for this compound specifically is not widely available.

Impact on Biomass Structural Changes and Sugar Release

This compound, as a hydrotropic salt, plays a significant role in the pretreatment of lignocellulosic biomass by altering its complex structure, which is crucial for efficient biofuel production. Hydrotropes are compounds that enhance the solubility of hydrophobic substances in water. wikipedia.org This property is leveraged to deconstruct the recalcitrant matrix of biomass, primarily composed of cellulose, hemicellulose, and lignin. mdpi.com

The pretreatment process using a hydrotrope like cumenesulphonate effectively targets the removal of lignin and hemicellulose, which are amorphous substances that encase the crystalline cellulose fibers. repec.org This delignification is a critical step, as lignin acts as a physical barrier and non-productively binds to hydrolytic enzymes, inhibiting their function. woodj.org Research combining hydrotropes such as sodium cumene (B47948) sulfonate with microwave radiation has demonstrated high effectiveness in delignification and hemicellulose removal from various biomass types, including softwood, hardwood, and non-wood sources. repec.org The removal of these amorphous components leads to a significant increase in the crystallinity of the remaining cellulosic pulp. repec.org

Table 1: Effect of Hydrotropic Pretreatment on Biomass Composition Data adapted from studies on sodium cumene sulfonate, a closely related hydrotrope.

| Biomass Type | Pretreatment Condition | Lignin Removal (%) | Hemicellulose Removal (%) | Resulting Crystallinity Index (%) |

| Pine Chip (Softwood) | Hydrotrope + Microwave | High | High | 55 |

| Beech Chip (Hardwood) | Hydrotrope + Microwave | High | High | 61 |

| Wheat Straw | Hydrotrope + Microwave | High | High | 61 |

Process Optimization for Sustainable Biofuel Production

Optimizing process parameters is essential for developing a sustainable and economically feasible biofuel production model using this compound. The goal is to maximize sugar and biofuel yields while minimizing energy consumption, chemical usage, and the formation of inhibitory byproducts. researchgate.net Key variables in the hydrotropic pretreatment stage include temperature, reaction time, hydrotrope concentration, and solid-to-liquid ratio.

Studies on similar magnesium-based pretreatments, such as the MgO-ethanol process for corn stover, highlight the importance of optimization. In one such study, the optimal conditions were found to be a 50% ethanol (B145695) solution with 0.08 mol/L MgO at 190°C for 40 minutes. nih.gov These conditions led to a 60% lignin removal and high recovery of glucose (98%) and xylose (92%), demonstrating that precise control of parameters is critical for effective fractionation. nih.gov The use of magnesium compounds in this context also helps neutralize acids released during pretreatment, which reduces the degradation of valuable monosaccharides. nih.gov

For the subsequent conversion steps, such as biodiesel production from oils, magnesium-based catalysts (e.g., nano magnesium oxide) have also been optimized. nih.gov Using response surface methodology, researchers identified optimal conditions for the transesterification of waste cooking oil as a methanol-to-oil ratio of 7:1, a temperature of 50°C, and a reaction time of 60 minutes. nih.gov This systematic approach to optimization allows for the significant enhancement of biofuel yields by analyzing the complex interactions between different process variables. researchgate.net Applying similar optimization methodologies to a this compound-based system is crucial for its industrial-scale application, ensuring the process is both efficient and sustainable. researchgate.netnih.gov

Table 2: Optimized Conditions for Biofuel-Related Processes Using Magnesium Compounds

| Process | Feedstock | Key Magnesium Compound | Optimal Parameter | Value | Result |

| Pretreatment | Corn Stover | Magnesium Oxide (MgO) | Temperature | 190 °C | 60% Delignification |

| Pretreatment | Corn Stover | Magnesium Oxide (MgO) | Time | 40 min | 98% Glucose Recovery |

| Transesterification | Waste Cooking Oil | Nano MgO Catalyst | Methanol:Oil Ratio | 7:1 | High Biodiesel Yield |

| Transesterification | Waste Cooking Oil | Nano MgO Catalyst | Temperature | 50 °C | High Biodiesel Yield |

Industrial Separation and Purification Technologies

Hydrotropic Extraction Methodologies for Organic Compounds

Hydrotropic extraction is an emerging green technology that utilizes aqueous solutions of hydrotropes like this compound to extract organic compounds from various matrices. researchgate.netresearchgate.net This method presents a sustainable alternative to traditional solvent extraction processes, which often rely on volatile and hazardous organic solvents. researchgate.net Hydrotropes are amphiphilic compounds that, at a certain concentration known as the minimum hydrotrope concentration (MHC), form aggregates that can solubilize non-polar or sparingly soluble substances in water. researchgate.netnih.gov

The mechanism involves the hydrotrope's hydrophobic part (the cumene group) interacting with the target organic compound, while the hydrophilic sulfonate group maintains its solubility in the aqueous phase. researchgate.net This process effectively creates "micelle-like" environments that encapsulate the hydrophobic molecules, thereby increasing their solubility in water by several orders of magnitude. researchgate.net

This methodology has been successfully applied to extract a wide range of phytochemicals, such as carnosic acid from rosemary and other bioactive compounds from plant tissues. researchgate.netacs.org The efficiency of the extraction depends on factors like the hydrotrope's structure, its concentration, and the temperature of the process. researchgate.net An advantage of this technique is its potential for high selectivity, allowing for the targeted extraction of specific compounds. researchgate.net

Controlled Crystallization Processes from Hydrotropic Media

After successfully solubilizing a target organic compound using a hydrotropic solution of this compound, the next critical step is to recover the compound in a pure, solid form. Controlled crystallization is an effective method for achieving this separation. The principle behind this process is the reversible nature of hydrotropic solubilization.

The enhanced solubility of the organic compound is dependent on the concentration of the hydrotrope and other physical conditions like temperature. By altering these conditions, the hydrotropic effect can be weakened, leading to a supersaturated solution from which the target compound crystallizes out. A common method is to simply dilute the hydrotropic solution with water, which reduces the hydrotrope concentration below the MHC, causing the dissolved organic compound to precipitate. researchgate.net

Another approach involves thermal cycling. For instance, studies on curcumin (B1669340) dissolved in sodium cumenesulphonate have shown that cycles of heating and cooling can be used to induce crystallization. scirp.org The solution is heated to ensure complete dissolution and then cooled at a controlled rate to promote nucleation and crystal growth. scirp.org This method allows for significant control over crystal size and morphology, which is crucial for product purity and handling in downstream processes. scirp.org

Recovery and Regeneration of this compound from Process Streams

For any industrial process utilizing hydrotropes to be economically viable and environmentally sustainable, the efficient recovery and regeneration of the hydrotrope are paramount. After the target organic compound has been separated via crystallization or precipitation, the remaining dilute aqueous solution contains the this compound, which must be recovered and re-concentrated for reuse.

Several methods can be employed for this purpose. One common approach is evaporation, where water is removed from the process stream to increase the concentration of the this compound solution back to its effective working level.

Another strategy involves precipitation or salting-out techniques. For instance, magnesium can be recovered from sulfate (B86663) solutions by adding sulfuric acid, which causes magnesium sulfate hydrate (B1144303) to crystallize and precipitate out of the solution. google.com A similar principle could be applied to a cumenesulphonate solution. Alternatively, an alkaline agent like calcium hydroxide (B78521) can be added to the magnesium salt solution. This causes the precipitation of magnesium hydroxide and calcium sulphate, allowing for the separation of the magnesium. google.com The recovered magnesium hydroxide can then be reacted with cumene sulfonic acid to regenerate the hydrotrope. These recovery loops are essential for minimizing waste and reducing the operational costs associated with chemical consumption. tudelft.nl

Other Chemical Process Applications

Beyond its role in biomass processing and hydrotropic extraction, this compound and related magnesium compounds find utility in a variety of other chemical and industrial processes.

Detergents and Cleaners: Magnesium sulfonates, in general, are used as detergent additives in lubricating oils. timabmagnesium.com They help control deposits and keep contaminants suspended in the oil. timabmagnesium.com In liquid soaps and detergents, magnesium salts like magnesium sulfate are used to control the viscosity of the final product. kpluss.com The hydrotropic nature of cumenesulphonate is also valuable in formulating highly concentrated liquid detergents, where it acts as a solubilizer and coupling agent to prevent phase separation and maintain a clear, stable product. atamankimya.com

Chemical Synthesis: Magnesium oxide, a related compound, serves as a crucial starting material for the production of various other magnesium derivatives, including magnesium sulfonate, sulfate, and acetate. magnesium.com.br These compounds are then used as intermediates and auxiliary materials across the chemical industry. magnesia.de

Polymer and Rubber Industry: Anhydrous magnesium sulfate is used as a coagulant in the production of thermoplastics like ABS plastics. kpluss.com In other polymer applications, magnesium compounds can act as fillers, acid scavengers, or viscosity regulators. magnesia.de

Wastewater Treatment: Magnesium-based reagents are employed in the treatment of industrial wastewater, offering a safe and effective means of managing effluents and meeting environmental regulations. magnesium.com.br

Role as Coupling Agents in Multi-Component Systems

In multi-component systems, particularly in liquid formulations, achieving a homogenous mixture of ingredients with varying solubilities can be a significant challenge. This compound can act as a coupling agent, effectively preventing the separation of phases and ensuring the stability and uniformity of the product.

The mechanism by which this compound functions as a coupling agent is attributed to its hydrotropic nature. The cumene part of the molecule is lipophilic (oil-loving), while the sulphonate group is hydrophilic (water-loving). This amphiphilic structure allows it to interact with both non-polar and polar molecules, thereby increasing the solubility of the non-polar components in the aqueous phase.

Key Functions as a Coupling Agent:

Enhances Solubility: It significantly increases the solubility of sparingly soluble or insoluble organic substances in aqueous solutions.

Prevents Phase Separation: By improving the miscibility of different components, it ensures the long-term stability of the formulation.

Reduces Viscosity: In concentrated liquid detergents and other formulations, the addition of cumenesulphonates can help to reduce the viscosity, making the product easier to pour and handle. atamanchemicals.com

Modifies Cloud Point: It can elevate the cloud point of non-ionic surfactant solutions, allowing for clear liquid formulations at higher temperatures. atamankimya.cominnospec.com

The choice of the magnesium cation over the more common sodium cation can be influenced by several factors. Magnesium ions (Mg²⁺) are divalent, meaning they carry a double positive charge. This can lead to different interactions within the formulation compared to the monovalent sodium ion (Na⁺). For instance, the presence of divalent cations can sometimes enhance the performance of anionic surfactants, particularly in hard water conditions.

Anti-Caking Agent Functionality in Powdered Formulations

Caking, or the formation of lumps in powdered or granular materials, is a common problem in many industries, including food, pharmaceuticals, and agriculture. This phenomenon is primarily caused by moisture absorption, which leads to the formation of liquid bridges between particles that subsequently crystallize and solidify. Anti-caking agents are added to these formulations to prevent this process and maintain the free-flowing nature of the powder.

While various magnesium compounds like magnesium oxide, magnesium carbonate, and magnesium silicate (B1173343) are well-known anti-caking agents, this compound can also perform this function, particularly in powdered detergents and other chemical formulations. nirakumineral.comulprospector.com Its efficacy as an anti-caking agent is attributed to its ability to absorb moisture and to coat the particles, thereby reducing inter-particle interactions.

Mechanisms of Anti-Caking Action:

| Mechanism | Description |

| Moisture Absorption | The hygroscopic nature of this compound allows it to absorb ambient moisture, preventing it from being available for the caking process. |

| Particle Coating | It can form a thin layer on the surface of the particles, creating a physical barrier that prevents them from sticking together. |

| Crystal Habit Modification | In some cases, it may interfere with the crystallization process of the primary material, leading to the formation of weaker, more easily breakable agglomerates. |

Electroplating Bath Additive Performance